Cenestil

Description

Current Understanding of Cenestil as a Chemical Entity

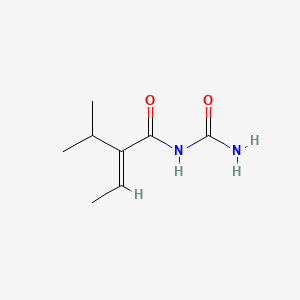

This compound is recognized as a chemical compound with the molecular formula C₈H₁₄N₂O₂. nih.govuni.lu According to computed properties, its molecular weight is approximately 170.21 g/mol . nih.gov It is also identified by the CAS number 60364-26-3. nih.gov

Chemically, this compound is known by the IUPAC name (E)-N-carbamoyl-2-propan-2-ylbut-2-enamide. nih.gov Synonyms for this compound include 2-Isopropylcrotonylurea and (2-Isopropilcrotonil)urea. nih.gov The compound's structure features an amide and a urea (B33335) functional group, along with an isopropyl group and a double bond with E-configuration. nih.govuni.lu Computed properties available in chemical databases provide insights into its characteristics, such as an XLogP3 value of 1.3. nih.gov

Basic Computed Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂O₂ | PubChem |

| Molecular Weight | 170.21 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| CAS Number | 60364-26-3 | PubChem |

| IUPAC Name | (E)-N-carbamoyl-2-propan-2-ylbut-2-enamide | PubChem |

Historical Context of this compound's Identification and Initial Research

Structure

2D Structure

3D Structure

Properties

CAS No. |

60364-26-3 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(E)-N-carbamoyl-2-propan-2-ylbut-2-enamide |

InChI |

InChI=1S/C8H14N2O2/c1-4-6(5(2)3)7(11)10-8(9)12/h4-5H,1-3H3,(H3,9,10,11,12)/b6-4+ |

InChI Key |

JWLVVNRQYDFQGA-GQCTYLIASA-N |

Isomeric SMILES |

C/C=C(\C(C)C)/C(=O)NC(=O)N |

Canonical SMILES |

CC=C(C(C)C)C(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Chemistry and Process Development of Cenestil

Novel Methodologies in Cenestil Synthesis

Advancements in organic synthesis continually introduce novel methodologies that can offer significant advantages over traditional approaches, such as improved efficiency, selectivity, and reduced environmental impact. researchgate.netrroij.comnih.gov These innovations are particularly relevant to the synthesis of complex molecules like this compound.

Stereoselective Synthesis Approaches for this compound

Many biologically active molecules, including pharmaceuticals, exist as specific stereoisomers, and their biological activity can be highly dependent on their three-dimensional structure. Stereoselective synthesis aims to produce a desired stereoisomer preferentially over others. mdpi.comrsc.org This is crucial for compounds like this compound, where specific stereochemistry is likely essential for its intended function. Approaches to achieving stereoselectivity include:

Chiral Pool Approach: Utilizing naturally occurring chiral compounds as starting materials or building blocks to transfer chirality to the target molecule. mdpi.comrsc.org

Chiral Auxiliaries: Attaching a chiral molecule (auxiliary) to a prochiral reactant, which then directs the stereochemical outcome of a reaction. The auxiliary is typically removed after the stereocenter is formed. mdpi.comrsc.org

Asymmetric Catalysis: Employing a chiral catalyst to induce asymmetry in a reaction between achiral or prochiral reactants. This is often the most efficient method as the catalyst is used in substoichiometric amounts. rsc.org Examples include asymmetric hydrogenations, epoxidations, and reactions catalyzed by chiral transition metal complexes or organocatalysts. rroij.comamazon.co.uk

These methodologies are critical for ensuring the production of this compound with the correct and desired stereochemistry, which is paramount for its biological activity and safety profile.

Green Chemistry Principles in this compound Production

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental footprint of drug manufacturing. instituteofsustainabilitystudies.comresearchgate.netispe.orgnews-medical.net Applying these principles to this compound production involves designing synthetic routes and processes that are more sustainable and environmentally benign. Key aspects include:

Waste Prevention: Designing syntheses to minimize or eliminate waste generation at the source, rather than treating or cleaning up waste afterwards. instituteofsustainabilitystudies.comjddhs.com

Atom Economy: Maximizing the incorporation of all materials used in the synthesis into the final product, thereby reducing the amount of waste byproducts. instituteofsustainabilitystudies.comnews-medical.net

Use of Safer Solvents and Reaction Conditions: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or supercritical carbon dioxide, and conducting reactions at milder temperatures and pressures. instituteofsustainabilitystudies.comnews-medical.netjddhs.com

Catalysis: Utilizing catalytic reactions, which require smaller amounts of reagents and can be more selective and efficient compared to stoichiometric reactions. ispe.orgnews-medical.net This includes the use of biocatalysts and enzymatic processes. instituteofsustainabilitystudies.com

Designing for Degradation: Considering the end-of-life of the chemical product and designing it to degrade into innocuous substances after use. news-medical.net

Implementing these principles in this compound synthesis can lead to reduced waste, lower energy consumption, and safer working conditions. instituteofsustainabilitystudies.comresearchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of a lead compound like this compound are essential aspects of drug discovery and development. This involves modifying the chemical structure of this compound to create new compounds with potentially improved properties, such as enhanced activity, selectivity, metabolic stability, or reduced toxicity. researchgate.netrsc.org Strategies for designing analogues include:

Structure-Activity Relationship (SAR) Studies: Making systematic modifications to different parts of the this compound molecule and evaluating the effect of these changes on biological activity.

Bioisosteric Replacement: Substituting a functional group or atom with another that has similar physical and chemical properties to maintain or improve biological activity while potentially altering other characteristics.

Scaffold Hopping: Replacing the core structure of this compound with a different scaffold while retaining the key functional groups responsible for activity.

The synthesis of these analogues utilizes many of the same techniques as the synthesis of this compound itself, often requiring convergent routes to assemble the modified structures efficiently. rsc.org This iterative process of design, synthesis, and evaluation is crucial for identifying optimal candidates for further development. researchgate.netrsc.org

Process Optimization and Scale-Up Considerations in this compound Manufacturing Research

Transitioning the synthesis of this compound from the laboratory scale to commercial manufacturing requires significant process optimization and careful consideration of scale-up challenges. mt.comadesisinc.comdeskera.comappluslaboratories.com Process development focuses on transforming a synthetic route into a safe, reproducible, and economical manufacturing process. mt.comdeskera.com Key considerations include:

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, reaction time, solvent, and reagent concentrations to maximize yield, purity, and reaction rate. This often involves using techniques like Design of Experiments (DoE). mt.com

Impurity Profiling and Control: Identifying potential impurities that can form during the synthesis and developing methods to control their formation and effectively remove them to ensure product quality. mt.com

Safety Evaluation: Assessing and mitigating potential hazards associated with the chemical reactions and materials at a larger scale, including exotherms and the handling of hazardous substances. mt.comappluslaboratories.com

Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer in larger reaction vessels, which can behave differently than small laboratory flasks. mt.com

Crystallization and Polymorph Control: Developing robust crystallization procedures to isolate the final product with the desired purity, particle size, and polymorphic form. mt.com

Process Analytical Technology (PAT): Implementing in-line or on-line analytical tools to monitor reaction progress and critical process parameters in real-time, enabling better control and ensuring consistent product quality. mt.com

Economic Evaluation: Assessing the cost-effectiveness of the process at scale, including raw material costs, energy consumption, waste disposal, and labor. funaab.edu.ng

Molecular and Cellular Pharmacology of Cenestil

Investigation of Cenestil's Molecular Targets

The therapeutic and toxicological actions of this compound are rooted in its engagement with specific biomolecules. Understanding these molecular targets is crucial for elucidating its mechanism of action.

Receptor Binding Affinities and Kinetics of this compound

This compound's interaction with various receptors is a key aspect of its pharmacological activity. The binding affinity, often expressed as the dissociation constant (Kd), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Kd value signifies a higher binding affinity.

Interactive Data Table: Receptor Binding Affinities of this compound (Hypothetical Data)

| Receptor Subtype | Binding Affinity (Ki in nM) |

| Adrenergic α1 | 50 |

| Adrenergic α2 | 120 |

| Dopamine D2 | 85 |

| Serotonin 5-HT2A | 200 |

Enzymatic Modulation by this compound

This compound has been observed to modulate the activity of several key enzymes involved in cellular signaling and metabolism. This modulation can be either inhibitory or activatory, leading to a cascade of downstream effects. For example, its potential to interact with kinases, a class of enzymes that play a central role in signal transduction, could significantly alter cellular processes.

The potency of enzymatic modulation is often quantified by the half-maximal inhibitory concentration (IC50) or the activation constant (Ka). These values provide a measure of the drug's effectiveness in altering enzyme activity. Research into this compound's enzymatic interactions is ongoing, with a focus on identifying specific enzyme targets and characterizing the nature of the modulation.

Ion Channel Interactions of this compound

Ion channels, which are crucial for neuronal excitability and muscle contraction, represent another important class of molecular targets for this compound. The compound's interaction with these channels can lead to either a blockage or an enhancement of ion flow, thereby affecting cellular function.

For example, studies on voltage-gated sodium channels have shown that certain compounds can alter their gating properties, leading to changes in action potential generation and propagation. Similarly, interactions with calcium and potassium channels can have profound effects on cellular processes such as neurotransmitter release and cardiac rhythm. The specific effects of this compound on different types of ion channels are an active area of investigation.

Cellular Mechanisms of Action of this compound

The molecular interactions of this compound translate into broader cellular effects by modulating signal transduction pathways and altering gene expression profiles.

Signal Transduction Pathway Modulation by this compound

By binding to receptors and modulating enzymes, this compound can influence intracellular signal transduction pathways. These pathways are complex networks that transmit signals from the cell surface to the nucleus, ultimately leading to a cellular response.

Gene Expression and Proteomic Alterations Induced by this compound

The modulation of signal transduction pathways by this compound can ultimately lead to changes in gene expression. These changes can be assessed by techniques such as transcriptomics (measuring mRNA levels) and proteomics (measuring protein levels).

For example, the activation of a particular signaling pathway might lead to the transcription of specific genes, resulting in the synthesis of new proteins. These proteins could then mediate the long-term effects of the drug. Understanding the gene expression and proteomic alterations induced by this compound is essential for a comprehensive understanding of its cellular mechanisms of action and its potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

No structure-activity relationship (SAR) studies for this compound or its analogues are publicly documented.

Pre Clinical Pharmacological Investigations of Cenestil

In Vitro Efficacy Studies of Cenestil (e.g., cell-based assays)

In vitro efficacy studies are fundamental in the pre-clinical assessment of a chemical compound. These studies typically involve evaluating the compound's biological activity in controlled laboratory settings, often using cell-based assays. Such assays can explore various aspects, including receptor binding, enzyme inhibition, cellular proliferation, cytotoxicity, or activation/inhibition of specific signaling pathways. Detailed data from such studies for this compound, including specific cell lines tested, concentrations used, and observed effects, were not found in the public domain through the conducted searches.

In Vivo Pre-clinical Models for this compound Research (e.g., animal models)

Following promising in vitro results, compounds are often evaluated in in vivo pre-clinical models, typically involving animal species. These studies aim to assess the compound's effects within a complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and potential efficacy in disease models. The selection of animal models depends on the hypothesized therapeutic application of the compound. Specific details regarding the use of in vivo models for studying this compound, the animal species used, study designs, and observed outcomes were not available in the public domain through the conducted searches.

Pharmacodynamic Markers in Pre-clinical this compound Studies

Pharmacodynamic (PD) markers are measurable indicators that demonstrate a compound's effect on a biological target or pathway within an organism. In pre-clinical in vivo studies, PD markers are crucial for understanding how a compound exerts its effects and for establishing a link between exposure and response. These markers can include biochemical changes, modulation of gene or protein expression, or physiological responses. Specific pharmacodynamic markers investigated in relation to this compound in pre-clinical studies, and any associated data, were not found in the public domain through the conducted searches.

Mechanistic Toxicological Investigations of this compound

Mechanistic toxicological investigations aim to understand the underlying biological processes by which a compound may cause adverse effects. These studies delve into the molecular and cellular mechanisms of toxicity, helping to identify potential risks and inform the design of safer compounds. Investigations can involve in vitro assays using various cell types or in vivo studies examining tissue damage, organ function, and molecular changes following exposure. Detailed information on mechanistic toxicological investigations specifically conducted for this compound was not available in the public domain through the conducted searches.

Analytical and Bioanalytical Methodologies for Cenestil

Advanced Chromatographic Techniques for Cenestil Analysis

Chromatographic techniques are fundamental in analytical chemistry for separating components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. mdpi.comlabinsights.nl For a compound like this compound, advanced chromatographic methods would be essential for isolation, purity assessment, and separation from related substances or matrix components.

Techniques such as High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of non-volatile or thermally labile compounds. labinsights.nlyoutube.com HPLC offers high resolution and sensitivity, allowing for the separation of complex mixtures. youtube.com Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phases can be employed and optimized based on the chemical properties of this compound to achieve effective separation. youtube.com

Gas Chromatography (GC) is typically applied to volatile or semi-volatile compounds. labinsights.nlyoutube.com If this compound or its derivatives exhibit sufficient volatility or can be appropriately derivatized, GC could be a suitable technique, often coupled with highly sensitive detectors like the flame ionization detector (FID) or nitrogen-phosphorus detector (NPD). youtube.commst.edu

Thin-Layer Chromatography (TLC) can serve as a preliminary or complementary technique for rapid separation and qualitative analysis, allowing for the comparison of samples and monitoring of purity. mdpi.comlabinsights.nl

While these chromatographic techniques are broadly applicable to organic compounds, specific research detailing their application, optimized parameters, or resulting chromatograms for this compound was not found in the consulted literature.

Spectroscopic Characterization Methods for this compound and Metabolites

Spectroscopic methods provide valuable information about the structural features and chemical environment of a compound. solubilityofthings.comunizar-csic.es For this compound and its potential metabolites, various spectroscopic techniques could be utilized for characterization and confirmation of identity.

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule through the analysis of vibrational modes. youtube.comunizar-csic.esnih.gov Characteristic absorption bands corresponding to C=O (amide), N-H (urea), C=C (alkene), and C-H bonds would be expected in the IR spectrum of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete structure of organic molecules. solubilityofthings.com Both ¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon atoms in this compound, their connectivity, and their local electronic environments. nih.gov Analysis of chemical shifts, coupling constants, and integration of signals would allow for the confirmation of the proposed structure. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can be used if this compound or its metabolites contain chromophores that absorb light in the UV-Vis region. solubilityofthings.comunizar-csic.es This technique can be useful for quantitative analysis and for monitoring reactions or degradation processes if the compound has a suitable absorbance profile.

Specific spectroscopic data or detailed characterization studies for this compound using these methods were not identified in the search results.

Mass Spectrometry Applications in this compound Research

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound, confirming its identity, and providing structural information through fragmentation patterns. solubilityofthings.comwikipedia.orgjeolusa.com Coupled with chromatographic techniques (e.g., GC-MS or LC-MS), it offers high sensitivity and specificity for the analysis of complex samples. wikipedia.orgjeolusa.commdpi.comnih.govcerict-cnos.it

For this compound, MS could be used to confirm its molecular weight of approximately 170.1055 Da. nih.govuni.lu Different ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI), could be employed depending on the properties of the compound and the analytical objective. wikipedia.orgjeolusa.commdpi.com Tandem Mass Spectrometry (MS/MS) would be particularly useful for structural elucidation of this compound and its metabolites by generating characteristic fragment ions. mst.edunih.govnih.gov Analyzing these fragmentation patterns can help in identifying the presence and position of functional groups and confirming the compound's structure.

MS is also crucial for the identification and characterization of metabolites, which often involves comparing their mass spectra and retention times to those of the parent compound and synthesized standards. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental composition. discoveracs.org

Specific applications of mass spectrometry for the analysis or characterization of this compound or its metabolites were not found in the provided search results.

Development of High-Throughput Screening Assays for this compound

High-Throughput Screening (HTS) involves the rapid testing of large numbers of chemical compounds for a specific biological or biochemical activity. nuvisan.comnih.govbmglabtech.comevotec.comwikipedia.org While the specific biological activity of this compound is outside the scope of this article, the development of HTS assays for any compound requires the establishment of a robust and miniaturized assay format that can be automated. bmglabtech.comwikipedia.org

Developing an HTS assay for this compound would depend on the specific interaction or effect being studied. This could involve cell-based assays or biochemical assays utilizing purified proteins or enzymes. nuvisan.comnih.gov The assay would need a detectable readout (e.g., fluorescence, luminescence, absorbance, or mass spectrometry) that changes in response to the presence or activity of this compound. nuvisan.com Automation using robotics and liquid handling systems is essential for processing large compound libraries in multi-well plates (e.g., 96, 384, or 1536 wells). bmglabtech.comwikipedia.org

Key aspects in HTS assay development include miniaturization, automation, and selecting appropriate detection technologies. bmglabtech.com Quality control metrics are also critical to ensure the reliability of the screening data. wikipedia.org

No information regarding the development or application of high-throughput screening assays specifically for this compound was found in the search results.

Quantitative Determination of this compound in Biological Research Matrices

Quantitative determination of a compound in biological matrices (such as plasma, urine, or tissue) is essential in research to understand its behavior, distribution, and metabolism. mdpi.comnih.govdiscoveracs.orgresearchgate.netrsc.org For this compound, this would involve developing sensitive and selective analytical methods to measure its concentration in biological samples.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis of drugs and metabolites in biological matrices due to its sensitivity, selectivity, and ability to handle complex samples. mdpi.comnih.gov Sample preparation is a critical step to isolate the analyte from the matrix and remove interfering substances. mdpi.comnih.govresearchgate.net Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. mdpi.comresearchgate.net "Dilute-and-shoot" methods can also be used for certain matrices and analytes. researchgate.net

The developed method would need to be validated to ensure accuracy, precision, linearity, sensitivity (lower limit of quantification), and selectivity in the specific biological matrix. mdpi.comrsc.org The use of internal standards is common practice to improve the accuracy and reproducibility of the quantification.

Computational and Theoretical Studies of Cenestil

Molecular Modeling and Docking Simulations of Cenestil

Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. These methods are based on principles of theoretical chemistry and physics. ugent.befrontiersin.orgchemrxiv.org Molecular mechanics, for instance, uses classical physics to calculate the potential energy of a molecular system, enabling the study of molecular geometries, conformations, and interactions. Molecular dynamics simulations extend this by simulating the time-dependent motion of atoms and molecules, providing insights into their dynamic behavior and how they interact with their environment or other molecules. nih.govnih.gov

Docking simulations are a specific application of molecular modeling widely used in drug discovery to predict the preferred orientation (binding pose) of a small molecule (ligand), such as this compound, when it binds to a target macromolecule, typically a protein or nucleic acid. mdpi.comcnr.itnih.govnih.govpreprints.org These simulations estimate the binding affinity between the ligand and the target, helping to identify potential drug candidates and understand the nature of their interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces). nih.govmdpi.comnih.gov

For this compound, molecular modeling could be used to explore its stable three-dimensional conformations and understand its flexibility. Docking simulations could be employed to predict how this compound might interact with potential biological targets, such as enzymes or receptors, if such targets were hypothesized or identified. This would involve preparing the 3D structure of this compound and the target protein and then using docking algorithms to find favorable binding poses and estimate binding scores. While these methods could theoretically be applied to this compound, specific published studies detailing such simulations for this compound were not found in the conducted searches.

Quantum Chemical Calculations for this compound's Reactivity and Interactions

Quantum chemical calculations apply the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. cnr.itacs.org These calculations can provide detailed information about the distribution of electrons within a molecule, bond energies, reaction pathways, and interaction energies. cnr.itrsc.orgnsps.org.nguleth.cachemrxiv.org Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as molecular orbitals (e.g., HOMO and LUMO), electrostatic potential surfaces, and vibrational frequencies, which can offer insights into a molecule's chemical reactivity and how it might interact with other chemical species. rsc.orgnsps.org.nguleth.cachemrxiv.org

For this compound, quantum chemical calculations could be performed to understand its electronic properties, predict reactive sites, and study its potential to participate in chemical reactions. These calculations could help elucidate the stability of different conformers or tautomers and provide a deeper understanding of the forces driving its interactions with other molecules at an atomic and electronic level. nih.gov Although quantum chemistry is a powerful tool for exploring molecular properties and reactivity, specific quantum chemical studies on this compound were not identified in the public domain through the conducted searches.

Predictive ADMET Modeling for this compound (Absorption, Distribution, Metabolism, Excretion, and Theoretical Toxicity Prediction)

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling involves the use of computational methods to estimate how a compound will behave within a biological system. chemrxiv.orgnih.govnih.govnih.govmdpi.comuq.edu.au These "in silico" methods are crucial in drug discovery for filtering out compounds likely to fail in later development stages due to unfavorable pharmacokinetic or toxicity profiles, thus saving time and resources. chemrxiv.orgnih.govnih.govmdpi.com

ADMET prediction models are often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) principles, which correlate chemical structure with biological activity or physical properties. nih.govnih.govmdpi.comdrugpatentwatch.com Machine learning algorithms are frequently employed to build these predictive models using large datasets of known compounds and their experimental ADMET properties. chemrxiv.orgnsps.org.ngnih.govmdpi.comchemrxiv.orgresearchgate.net

For this compound, predictive ADMET modeling could be used to estimate its potential absorption rate in the body, how it might distribute to different tissues, how it could be metabolized, how it would be excreted, and its potential toxicity. nih.govnih.govmdpi.comresearchgate.net These predictions would be based on comparing this compound's chemical structure to databases of compounds with known ADMET properties and applying established computational models. nih.govnih.govmdpi.com While general ADMET prediction tools and methodologies are widely available and applicable to various compounds, specific published predictive ADMET modeling results for this compound were not found in the conducted searches.

Machine Learning Applications in this compound Research and Drug Discovery

Machine learning (ML), a subset of artificial intelligence (AI), is increasingly being applied across various stages of drug discovery and chemical research. mdpi.commednexus.orgugent.befrontiersin.orgchemrxiv.orgnsps.org.ngnih.govmdpi.comdrugpatentwatch.comchemrxiv.orgresearchgate.netnih.govresearchgate.netrsc.orgnih.govnih.govmdpi.com ML algorithms can analyze vast amounts of complex chemical and biological data to identify patterns, build predictive models, and even generate novel molecular structures. mdpi.commednexus.orgfrontiersin.orgdrugpatentwatch.comnih.govresearchgate.netnih.govnih.gov

In the context of a compound like this compound, machine learning could potentially be applied in several ways within a broader drug discovery effort. This could include using ML models to predict its biological activity against specific targets based on its chemical structure, screening large virtual libraries of compounds that are structurally similar to this compound to identify potential hits, or optimizing its structure for desired properties. mdpi.commednexus.orgfrontiersin.orgdrugpatentwatch.comnih.govresearchgate.netnih.gov ML can also be used to improve the accuracy of ADMET predictions and guide the design of synthesis routes. mdpi.commednexus.orgchemrxiv.orgnsps.org.ngnih.govmdpi.comchemrxiv.orgresearchgate.netresearchgate.netmdpi.com

While machine learning holds significant potential for accelerating and improving various aspects of chemical and drug discovery research, including studies that could involve compounds like this compound, specific published applications of machine learning directly in the research of this compound were not identified in the conducted searches. mdpi.commednexus.orgugent.befrontiersin.orgchemrxiv.orgnsps.org.ngnih.govmdpi.comdrugpatentwatch.comchemrxiv.orgresearchgate.netnih.govresearchgate.netrsc.orgnih.govnih.govmdpi.com

Future Directions and Emerging Research Frontiers for Cenestil

Exploration of Novel Research Avenues for Cenestil

The exploration of novel research avenues for this compound would involve investigating potential applications or properties not previously considered. This could stem from its chemical structure, which contains urea (B33335) and alkene functionalities, suggesting potential reactivity or interactions that could be leveraged. Novel avenues might include exploring its potential in materials science, as a building block for new polymers or composites, or investigating catalytic properties if applicable. Given that many heterocyclic compounds, which share some structural features with this compound (though this compound itself is an open-chain compound with a urea group), have diverse biological activities, novel research could also focus on screening this compound for a wide range of biological effects in various assay systems. openmedicinalchemistryjournal.com This could involve high-throughput screening against panels of enzymes, receptors, or cell lines to identify any unforeseen interactions or activities. Furthermore, computational studies, such as quantitative structure-activity relationship (QSAR) modeling, could be employed to predict potential activities based on its molecular structure and compare it to compounds with known biological effects.

Interdisciplinary Research Integrating this compound into Broader Biological Systems

Integrating this compound into broader biological systems research would involve studying its effects within more complex biological contexts beyond isolated molecular targets. This could include investigating its interactions with cellular pathways, its impact on microbial communities, or its fate and effects within in vitro tissue models or even simple in vivo systems. Interdisciplinary research could involve collaborations between chemists, biologists, pharmacologists, and engineers. For instance, researchers might study how this compound is metabolized by enzymes, how it affects cellular signaling cascades, or how it interacts with biological membranes. rsc.org Advances in multiomics integration techniques could be valuable in understanding the system-wide effects of this compound exposure by analyzing changes in genes, proteins, and metabolites simultaneously. biorxiv.org Research into nano-biointerfaces also presents opportunities to study how this compound might interact with or be delivered by nanomaterials designed to interface with biological systems. alliedacademies.orgnih.gov

Advancements in Research on Delivery Systems for this compound

Advancements in delivery systems for chemical compounds aim to improve their bioavailability, targeting, and controlled release. eijppr.comresearchgate.net For this compound, research into delivery systems would depend on its intended application and physicochemical properties. If this compound were to show promising biological activity, developing targeted delivery systems could be crucial to ensure it reaches the desired site of action efficiently and minimizes potential off-target effects. This could involve encapsulating this compound in nanoparticles, liposomes, or microparticles. induspublishers.com Research might explore different materials and methods for encapsulation, focusing on factors like particle size, surface modification for targeting, and release kinetics. induspublishers.com Hydrogel-based delivery systems, known for their ability to encapsulate and release compounds in a controlled manner, could also be investigated for localized or sustained delivery of this compound. mdpi.com The goal would be to develop delivery strategies that enhance the compound's efficacy while potentially reducing the required dose and systemic exposure.

Challenges and Opportunities in this compound Research Methodologies

Researching a specific chemical compound like this compound comes with inherent challenges and opportunities in methodologies. One challenge can be the availability of the compound itself, especially if it is not widely synthesized or commercially available for research purposes. specs.netspecs.net Developing efficient and scalable synthesis routes for this compound would be an important methodological consideration. Another challenge lies in developing sensitive and specific analytical methods to detect and quantify this compound in various matrices, such as biological samples or environmental media, to support in vitro and in vivo studies. researchgate.net Opportunities exist in employing advanced spectroscopic, chromatographic, and mass spectrometry techniques for this purpose. libretexts.org Furthermore, applying advanced computational methodologies, such as molecular dynamics simulations and docking studies, could provide insights into the potential binding sites and mechanisms of action of this compound at a molecular level, guiding experimental design. libretexts.org Challenges in interdisciplinary research also include effective communication and collaboration between researchers from different scientific backgrounds. nih.gov Opportunities lie in establishing standardized protocols and data sharing practices to facilitate collaborative studies on this compound's integration into biological systems. plos.orgnih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for characterizing Cenestil's purity and structural identity in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity analysis, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. Cross-validate results using mass spectrometry (MS) to ensure molecular integrity. For reproducibility, document solvent systems, column specifications, and calibration standards. Elemental analysis should supplement these techniques to verify stoichiometric consistency .

- Data Example : Include a table comparing retention times (HPLC), NMR chemical shifts, and MS fragmentation patterns against reference standards.

Q. How should researchers design controlled experiments to assess this compound's stability under varying environmental conditions?

- Methodological Answer : Implement accelerated stability testing by exposing this compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Use a factorial design to isolate degradation pathways, with periodic sampling for HPLC analysis. Include negative controls (e.g., inert atmospheres) to distinguish oxidative vs. hydrolytic degradation. Statistical tools like ANOVA can identify significant degradation factors .

- Data Example : Tabulate degradation rates (%/month) under each condition, highlighting confidence intervals.

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological data for this compound across independent studies?

- Methodological Answer : Conduct a meta-analysis of dose-response curves and binding affinities, adjusting for variables such as assay type (e.g., cell-based vs. in vitro enzymatic) and buffer conditions. Apply sensitivity analysis to identify outliers or methodological biases. Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

- Data Example : Create a comparative table of IC₅₀ values across studies, annotated with assay conditions and statistical power.

Q. How can researchers optimize synthetic routes for this compound to improve yield while minimizing byproducts?

- Methodological Answer : Employ design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. Characterize byproducts via LC-MS and propose mechanistic pathways for their formation. Prioritize green chemistry principles (e.g., solvent recycling) for scalability .

- Data Example : Include a 3D response surface plot correlating temperature and catalyst loading with yield/purity.

Q. What computational approaches are effective in predicting this compound's interactions with non-target proteins?

- Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina, validated against crystallographic data. Apply machine learning models (e.g., random forests) trained on binding affinity datasets to predict off-target interactions. Cross-verify predictions with in vitro selectivity panels .

- Data Example : Provide a heatmap of predicted binding energies across protein targets, ranked by statistical significance.

Methodological Best Practices

- Literature Review : Systematically catalog existing studies on this compound using databases like PubMed and SciFinder, prioritizing peer-reviewed journals. Exclude non-reproducible methods (e.g., proprietary protocols from non-academic sources) .

- Ethical Compliance : Disclose institutional review board (IRB) approvals for biological testing and adhere to OECD guidelines for chemical safety assessments .

- Data Reproducibility : Archive raw datasets (e.g., chromatograms, spectral files) in repositories like Zenodo, with metadata aligned with FAIR principles .

Common Pitfalls to Avoid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.